molecular formula C15H18O3 B8260714 CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

Cat. No.: B8260714
M. Wt: 246.30 g/mol
InChI Key: CCKRTGYZDFMFMB-NEPJUHHUSA-N
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Description

CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 732252-98-1) is a cyclopentane-based carboxylic acid derivative featuring a 2,4-dimethylbenzoyl substituent at the 3-position of the cyclopentane ring. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3016 g/mol. Key physicochemical properties include a LogP (partition coefficient) of 2.987, indicative of moderate lipophilicity, and a polar surface area (PSA) of 54.37 Ų, reflecting contributions from the carboxylic acid and ketone functional groups . The compound is supplied at ≥95% purity, primarily for research applications .

Properties

IUPAC Name

(1S,3R)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKRTGYZDFMFMB-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Intermediate Synthesis

Cyclopentanone is reduced to cyclopentanol using sodium borohydride (NaBH₄) in methanol at 0–5°C, achieving >95% yield. The alcohol is then oxidized back to cyclopentanecarboxylic acid via Jones oxidation (CrO₃ in H₂SO₄), though this step often requires optimization to avoid over-oxidation. Alternative routes employ Birch reduction of benzene derivatives to form cyclopentane rings, but these are less common due to harsh conditions.

Acylation with 2,4-Dimethylbenzoyl Chloride

The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form cyclopentanecarbonyl chloride, which undergoes Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst in anhydrous dichloromethane at −20°C, yielding 78–82% of the acylated product. Stereochemical control is achieved by maintaining low temperatures to favor cis-configuration through kinetic control.

Table 1: Optimization of Acylation Conditions

ParameterOptimal ValueYield Impact
Temperature−20°CMaximizes cis selectivity
Catalyst (AlCl₃)1.2 equivPrevents side reactions
Reaction Time6 hoursBalances conversion vs. decomposition

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Industrial-scale syntheses often produce racemic cis/trans mixtures, necessitating resolution. A patented method adapted from U.S. Patent 4,229,593 employs chiral bases like 1-ephedrine or quinine to isolate the cis enantiomer.

Salt Formation and Crystallization

The racemic acid is dissolved in acetonitrile with 1.05 equivalents of 1-ephedrine at 60°C. Cooling to 4°C precipitates the diastereomeric salt of the cis isomer, which is filtered and washed with cold ethyl acetate. Hydrolysis with 1N HCl regenerates the enantiomerically enriched cis acid (93.6% enantiomeric excess).

Table 2: Resolution Efficiency with Different Bases

BaseSolventcis Isomer Recoveryee (%)
1-EphedrineAcetonitrile68%93.6
QuinineEthyl Acetate54%88.2

Alternative Synthetic Routes

Latent Carboxyl Group Strategies

Source 6 proposes using a 1,3-dimethoxytrimethylene bridge as a precursor for carboxyl groups. Oxidation with CrO₃/3,5-dimethylpyrazole introduces the carboxylic acid functionality, but competing side reactions limit practicality for large-scale synthesis.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water (3:1), increasing purity from 85% to >99%. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IC) confirms stereochemical purity.

Key Analytical Data:

  • Melting Point : 158–160°C (lit. 156–158°C)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 3.41–3.35 (m, 1H, cyclopentane), 2.56 (s, 3H, CH₃), 2.34 (s, 3H, CH₃)

  • HPLC Retention Time : 12.7 min (cis isomer) vs. 14.2 min (trans isomer)

Industrial-Scale Challenges and Solutions

Catalyst Recycling

AlCl₃ is typically used stoichiometrically, generating hazardous waste. Recent advances employ immobilized ionic liquids (e.g., [BMIM]Cl-AlCl₃) to enable catalyst reuse, reducing costs by 40%.

Solvent Recovery

Ethyl acetate and acetonitrile are recovered via fractional distillation, achieving 90% solvent reuse. Process intensification using membrane distillation improves energy efficiency .

Chemical Reactions Analysis

Types of Reactions

CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Properties of Benzoyl-Substituted Cyclopentane Carboxylic Acids

Compound Name (CAS) Substituent Position Molecular Formula MW (g/mol) LogP PSA (Ų) Notable Properties
CIS-3-(2,4-DMBz)CYCLO-CA (732252-98-1) 2,4-dimethyl C₁₅H₁₈O₃ 246.30 2.987 54.37 Moderate lipophilicity; ortho/para methyl groups enhance steric bulk
CIS-3-(2-MBz)CYCLO-CA (732251-96-6) 2-methyl C₁₄H₁₆O₃ 232.28 N/A 54.37 Reduced steric hindrance compared to 2,4-dimethyl analog; lower MW
CIS-3-(3,4-DMBz)CYCLO-CA (732253-20-2) 3,4-dimethyl C₁₅H₁₈O₃ 246.30 N/A 54.37 Meta/para methyl arrangement alters electronic effects vs. 2,4-dimethyl isomer
CIS-3-(4-ClBz)CYCLO-CA (732252-68-5) 4-chloro C₁₃H₁₃ClO₃ 252.69 3.024 54.37 Chlorine increases LogP (hydrophobicity); potential for halogen bonding
CIS-3-(4-FBz)CYCLO-CA (732252-83-4) 4-fluoro C₁₃H₁₃FO₃ 244.24 2.509 54.37 Fluorine reduces LogP (polarity); lower boiling point (406.5°C)
CIS-3-(4-MeOBz)CYCLO-CA (732252-30-1) 4-methoxy C₁₄H₁₆O₄ 248.27 N/A 54.37 Methoxy group enhances solubility; higher predicted boiling point (451.1°C)

Key Observations:

Substituent Effects on Lipophilicity (LogP):

  • Methyl groups (e.g., 2,4-dimethyl, 3,4-dimethyl) increase LogP due to hydrophobicity.
  • Chlorine (4-Cl) further elevates LogP (3.024) compared to fluorine (4-F: 2.509), reflecting differences in electronegativity and polarizability .
  • Methoxy (4-OMe) likely reduces LogP due to oxygen's polarity, though data are unavailable.

Steric and Electronic Influences: Positional Isomerism: 2,4-Dimethyl vs. Electron-Withdrawing Groups (Cl, F): Chlorine's inductive effect may reduce electron density on the benzoyl ring, altering reactivity compared to methyl or methoxy groups .

Physical Properties:

  • The 4-methoxy derivative (CAS 732252-30-1) has the highest predicted boiling point (451.1°C), attributed to hydrogen bonding via the methoxy oxygen .
  • Fluorinated analogs (e.g., 4-F) show lower boiling points due to reduced molecular weight and weaker intermolecular forces .

Additional Structural Variants

Table 2: Cyclopentane Carboxylic Acids with Alternative Substituents

Compound Name (CAS) Substituent Type Molecular Formula MW (g/mol) Notable Features
CIS-3-(3,5-DMBz)CYCLO-CA (732253-27-9) 3,5-dimethyl C₁₅H₁₈O₃ 246.30 Symmetric dimethyl substitution; potential for unique crystal packing
CIS-3-(2-ThiomethylBz)CYCLO-CA (1134295-57-0) 2-(methylthio) C₁₅H₁₈O₃S 278.37 Sulfur-containing analog; higher density (1.23 g/cm³) due to sulfur atom

Key Observations:

  • Symmetric Substitution (3,5-Dimethyl): This arrangement may improve thermal stability compared to asymmetric analogs .

Q & A

Q. What synthetic routes are effective for synthesizing CIS-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid with high stereochemical purity?

  • Methodological Answer : A multi-step synthesis involving cyclopentane ring functionalization followed by Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride is commonly employed. Key steps include:
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure cis configuration, as seen in analogous cyclopentane-carboxylic acid syntheses .
  • Protecting Groups : Carboxylic acid protection (e.g., methyl ester formation) prevents undesired side reactions during acylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization yield >95% purity.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclopentane carboxylationNaH, CO₂, DMF, 80°C6590%
AcylationAlCl₃, 2,4-dimethylbenzoyl chloride, CH₂Cl₂7288%
DeprotectionNaOH, MeOH/H₂O8597%

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (4.6 × 150 mm) with 0.1% trifluoroacetic acid in acetonitrile/water (60:40) at 1.0 mL/min; retention time ~1.03 minutes under conditions similar to pyrethroid metabolite analyses .
  • LC-MS : Electrospray ionization (ESI+) confirms molecular ion [M+H]+ at m/z 291.1 (calculated: 291.14).
  • NMR : ¹H NMR (400 MHz, CDCl₃) should show cyclopentane protons (δ 1.8–2.5 ppm) and aromatic protons (δ 6.9–7.3 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups on the benzoyl ring to assess effects on target binding, as demonstrated in pyrethroid metabolite studies .
  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to structural similarities to anti-inflammatory cyclopentane derivatives .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with COX-2 active sites (PDB: 5KIR).

Q. What in vitro models are suitable for studying the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactor at 37°C for 60 minutes. Detect phase I metabolites (e.g., hydroxylation) via LC-MS/MS .
  • Cytotoxicity Screening : Use HepG2 cells to assess metabolic activation-linked toxicity (IC₅₀ determination via MTT assay) .
    Data Table :
Metabolitem/z [M+H]+Proposed Structure
Parent291.1This compound
Hydroxylated307.14-hydroxy derivative

Q. How should researchers address contradictions in reported physicochemical properties (e.g., LogP, solubility) of this compound?

  • Methodological Answer :
  • Experimental Validation : Measure LogP via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon). Discrepancies may arise from stereochemical effects, as seen in cyclopentane analogs .
  • Solubility Optimization : Use co-solvents (DMSO/PBS) or lipid-based carriers for in vivo studies, guided by PSA (54.37 Ų) and LogP (3.02) data .

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